N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide: is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a cyclohexanecarboxamide group attached to the thiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a thiazole precursor with a pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the cyclization process, resulting in the formation of the thiazolopyridine core .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of reagents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, such as enzymes and receptors. This makes it a candidate for drug discovery and development .
Medicine: In medicine, the compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical settings .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Receptors: It can bind to receptors such as G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Pathways: The compound may modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Uniqueness: N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which imparts specific chemical and biological properties. This distinguishes it from other thiazolopyridine derivatives, which may lack this functional group .
Properties
CAS No. |
438030-49-0 |
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Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H25N3OS/c24-19(16-9-5-2-6-10-16)22-20-21-17-11-12-23(14-18(17)25-20)13-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,21,22,24) |
InChI Key |
QIDXCHAQOHAWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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